molecular formula C16H20Cl2N2O B1242657 Unii-QP28R24RV8

Unii-QP28R24RV8

Cat. No.: B1242657
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-XNHKOILRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Brasofensine can be synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:

Industrial production methods for brasofensine would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Brasofensine undergoes several types of chemical reactions, including:

    Oxidation: Brasofensine can undergo oxidation reactions, particularly at the methyloxime group.

    Reduction: Reduction reactions can occur at the dichlorophenyl group.

    Substitution: Substitution reactions can occur at various positions on the tropane ring and the dichlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of brasofensine and substituted analogs .

Scientific Research Applications

Mechanism of Action

Brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, brasofensine prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity. This prolonged activity enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease where dopamine levels are reduced .

Comparison with Similar Compounds

Brasofensine is unique among dopamine reuptake inhibitors due to its specific structure and mechanism of action. Similar compounds include:

    Cocaine: Another phenyltropane derivative that inhibits dopamine reuptake but has a different pharmacological profile and higher potential for abuse.

    Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder that also inhibits dopamine reuptake but has a different chemical structure.

    Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine and has a different chemical structure.

Brasofensine’s uniqueness lies in its specific inhibition of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

IUPAC Name

(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1

InChI Key

NRLIFEGHTNUYFL-XNHKOILRSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Synonyms

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime
BMS 204756
brasofensine
NS2214

Origin of Product

United States

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